

Allitinib tosylate LC-MS/MS quantification method

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Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

Cat. No.: S001612

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Introduction to Allitinib and its Analysis

Allitinib tosylate (also known as AST1306) is a novel, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. It is an anilino-quinazoline derivative that has demonstrated promising anti-cancer activity and is currently used in clinical trials for the treatment of solid tumors [1] [2]. As an irreversible inhibitor, allitinib features an α,β -unsaturated carbonyl group in its structure, which forms covalent bonds with specific cysteine residues in the target kinases, leading to sustained inhibition of their activity [2].

Monitoring the pharmacokinetics of allitinib and its metabolites is crucial for understanding its efficacy and safety profile in clinical studies. The compound undergoes extensive metabolism in humans, with amide hydrolysis metabolite (M6) and 29,30-dihydrodiol allitinib (M10) identified as the major circulating metabolites [3] [2]. These metabolites may contribute to the overall pharmacology or drug-induced toxicity, making their simultaneous quantification with the parent drug essential for comprehensive pharmacokinetic characterization.

Method Development and Optimization

Analytical Strategy and Instrumentation

The development of a robust LC-MS/MS method for simultaneously quantifying allitinib and its two metabolites (M6 and M10) in human plasma addressed several analytical challenges. Initial method development using a triple quadrupole Quantum Ultra mass spectrometer demonstrated insufficient sensitivity for M6. This limitation was overcome by switching to an AB Sciex Triple Quad 6500 system with atmospheric-pressure chemical ionization (APCI) in positive ion mode, which provided the required sensitivity [2].

The method utilizes a simple protein precipitation for sample preparation, significantly reducing processing time compared to more complex extraction techniques. Chromatographic separation is achieved using a Zorbax Eclipse XDB C18 column (50 mm × 4.6 mm, 1.8 μm) with gradient elution at a flow rate of 0.5 mL/min. The mobile phase consists of 5 mM ammonium acetate with 0.1% formic acid (phase A) and 50% (v/v) methanol in acetonitrile (phase B) [3].

Mass Spectrometric Detection

Detection is performed using multiple reaction monitoring (MRM) with the following transitions [3] [2]:

- **Allitinib:** m/z 579.2 → 374.2
- **Metabolite M6:** m/z 395.1 → 374.2
- **Metabolite M10:** m/z 483.1 → 286.1

The APCI source parameters were optimized for maximum sensitivity, with the source temperature maintained at 350°C and the curtain gas flow rate set to 20 psi [2].

Table 1: Mass Spectrometry Parameters for Allitinib and Metabolites

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Collision Energy (V)
Allitinib	579.2	374.2	Positive	Optimized for each analyte

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Collision Energy (V)
M6	395.1	374.2	Positive	Optimized for each analyte
M10	483.1	286.1	Positive	Optimized for each analyte
Lapatinib (IS for M6/M10)	581.2	365.1	Positive	Optimized for each analyte
NB-2 (IS for Allitinib)	579.2	374.2	Positive	Optimized for each analyte

Detailed Experimental Protocol

Reagents and Materials

- **Allitinib tosylate** (99.92% purity), **M6** (98.2% purity), and **NB-2** (internal standard for allitinib, 96% purity) were supplied by Allist Pharmaceuticals Inc. (Shanghai, China) [2].
- **M10** (100% purity) was synthesized in-house [2].
- **Lapatinib** (internal standard for M6 and M10, 100% purity) was provided by Shandong Qilu Pharmaceutical Co. Ltd. (Shandong, China) [2].
- HPLC-grade ammonium acetate, formic acid, methanol, and acetonitrile were used for mobile phase preparation.
- Control human plasma was obtained from healthy volunteers.

Sample Preparation Procedure

- **Thawing and Aliquot:** Thaw frozen plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity.
- **Aliquoting:** Transfer 100 μ L of plasma into a clean microcentrifuge tube.
- **Internal Standard Addition:** Add 10 μ L of the combined internal standard solution (lapatinib and NB-2) to each sample.
- **Protein Precipitation:** Add 300 μ L of cold acetonitrile to precipitate proteins.

- **Vortex and Centrifuge:** Vortex the mixture for 2 minutes, then centrifuge at $14,000 \times g$ for 10 minutes at 4°C .
- **Supernatant Collection:** Transfer 200 μL of the clear supernatant to an autosampler vial with insert.
- **Injection:** Inject 10 μL into the LC-MS/MS system for analysis.

LC-MS/MS Analysis Conditions

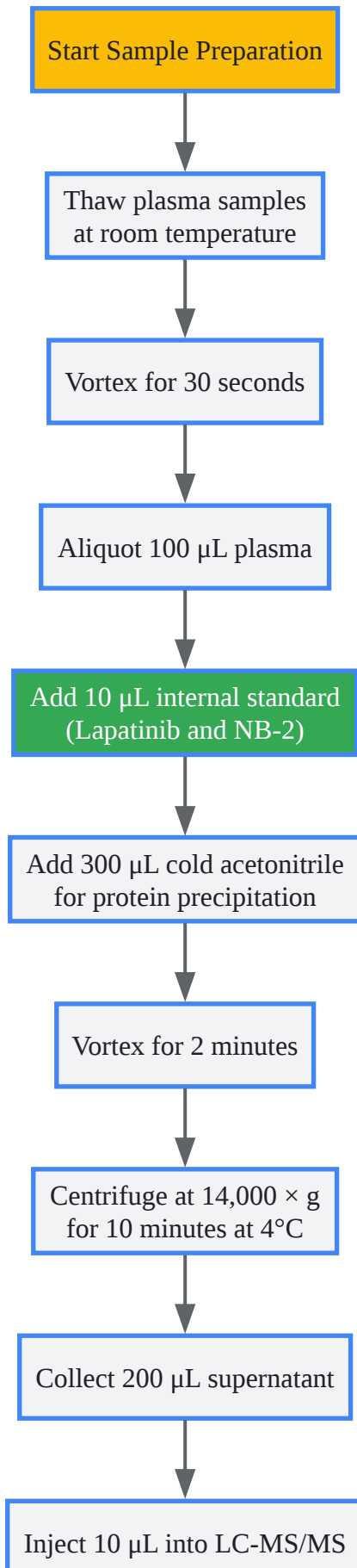
Table 2: Chromatographic Conditions for Allitinib and Metabolites Separation

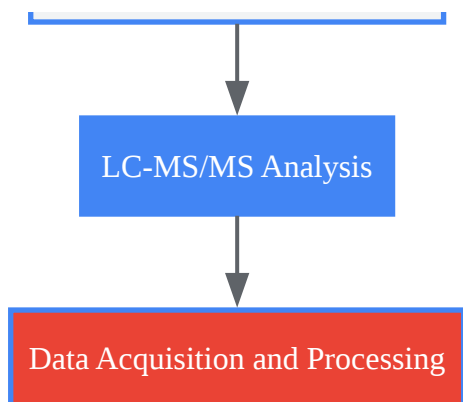
Parameter	Specification
Column	Zorbax Eclipse XDB C18 (50 mm \times 4.6 mm, 1.8 μm)
Column Temperature	30°C
Mobile Phase A	5 mM ammonium acetate with 0.1% formic acid
Mobile Phase B	50% (v/v) methanol in acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	10 μL
Gradient Program	Time (min) / %B: 0/20, 1.0/20, 3.0/90, 4.0/90, 4.1/20, 5.0/20
Run Time	5 minutes

Calibration Standards and Quality Controls

- Prepare stock solutions of allitinib, M6, and M10 in methanol at 1 mg/mL.
- Prepare working solutions by serial dilution in methanol.
- Spike blank plasma with working solutions to prepare calibration standards and quality control (QC) samples.
- Calibration curves ranged from 0.300-200 ng/mL for allitinib, 0.030-20.0 ng/mL for M6, and 0.075-50.0 ng/mL for M10 [3] [2].

The following diagram illustrates the complete sample preparation and analysis workflow:





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Method Validation Results

The method was comprehensively validated according to US FDA guidelines for bioanalytical method validation [2].

Sensitivity, Linearity and Precision

Table 3: Method Validation Parameters for Allitinib and Metabolites

Validation Parameter	Allitinib	Metabolite M6	Metabolite M10
Linear Range (ng/mL)	0.300-200	0.030-20.0	0.075-50.0
Lower Limit of Quantification (LLOQ, ng/mL)	0.300	0.030	0.075
Intra-day Precision (%CV)	≤7.9	≤8.5	≤9.2
Inter-day Precision (%CV)	≤13.6	≤12.8	≤14.1
Intra-day Accuracy (%RE)	±12.6	±11.2	±13.5
Inter-day Accuracy (%RE)	±10.8	±9.7	±12.3

The LLOQ was determined with a signal-to-noise ratio greater than 10 and met the acceptance criteria for accuracy and precision (within $\pm 20\%$) [2].

Selectivity, Matrix Effects and Recovery

Selectivity was demonstrated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analytes or internal standards. The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples with those of standard solutions. The matrix effect was minimal, with matrix factors ranging from 0.95 to 1.05 for all analytes [2].

Recovery was evaluated by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three concentration levels (low, medium, and high QC). The mean recovery was greater than 85% for all analytes, demonstrating efficient extraction efficiency [3].

Stability

Stability studies were conducted under various conditions:

- **Short-term stability:** At least 24 hours at room temperature
- **Long-term stability:** At least 30 days at -80°C
- **Freeze-thaw stability:** At least three cycles
- **Post-preparative stability:** At least 24 hours in the autosampler at 10°C

All analytes demonstrated stability within $\pm 15\%$ of the nominal concentrations under these conditions [2].

Application in Clinical Pharmacokinetics

The validated method was successfully applied to a preliminary clinical pharmacokinetic study following oral administration of **allitinib tosylate** tablets (400 mg) to cancer patients [3] [2]. The method demonstrated robust performance in quantifying allitinib and its metabolites in patient samples, with the following key pharmacokinetic observations:

- Allitinib was rapidly absorbed, reaching peak plasma concentrations (C_{max}) within 1.8-3.0 hours after administration.
- The mean elimination half-life of allitinib was approximately 4 hours.
- High inter-patient variability was observed in allitinib exposure, highlighting the importance of therapeutic drug monitoring.
- Metabolites M6 and M10 were detected in circulation shortly after allitinib administration, confirming extensive metabolism.

The ability to simultaneously monitor both the parent drug and its major metabolites provides a comprehensive pharmacokinetic profile essential for understanding the exposure-response relationship of allitinib in cancer patients.

Troubleshooting and Technical Notes

- **Sensitivity Issues for M6:** If sensitivity for M6 is insufficient, consider using an AB Sciex Triple Quad 6500 system with APCI source, as this provided superior sensitivity compared to other systems during method development [2].
- **Chromatographic Performance:** For optimal peak shape and resolution, maintain the column temperature at 30°C and use fresh mobile phases prepared daily.
- **Sample Preparation:** Ensure consistent protein precipitation by using cold acetonitrile and adequate vortexing time. Incomplete precipitation can lead to matrix effects and ion suppression.
- **Internal Standard Selection:** The use of two internal standards (lapatinib for M6 and M10; NB-2 for allitinib) accounts for potential variability in extraction efficiency and ionization response [3].
- **Carryover Assessment:** Regularly monitor carryover by injecting blank samples after high-concentration calibrators. If significant carryover is observed, increase the wash volume or extend the wash time in the autosampler method.

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